molecular formula C20H20ClN3O4S B11170147 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-diethoxybenzamide

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-diethoxybenzamide

Cat. No.: B11170147
M. Wt: 433.9 g/mol
InChI Key: MDUSQFPCANWJPX-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-diethoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a diethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-diethoxybenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a chlorophenol derivative reacts with a suitable electrophile.

    Attachment of the Diethoxybenzamide Moiety: The final step involves the coupling of the thiadiazole intermediate with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative disorders due to its enzyme inhibitory properties.

    Industry: Potential use as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-diethoxybenzamide exerts its effects is primarily through the inhibition of specific enzymes. For example, its potential as an acetylcholinesterase inhibitor involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are compromised.

Comparison with Similar Compounds

Similar Compounds

    N-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-3,4-diethoxybenzamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide: Similar structure but with dimethoxy groups instead of diethoxy groups.

Uniqueness

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-diethoxybenzamide is unique due to the combination of its thiadiazole ring, chlorophenoxy group, and diethoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the thiadiazole ring may enhance its stability and reactivity compared to the oxadiazole analog.

Properties

Molecular Formula

C20H20ClN3O4S

Molecular Weight

433.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide

InChI

InChI=1S/C20H20ClN3O4S/c1-3-26-16-10-5-13(11-17(16)27-4-2)19(25)22-20-24-23-18(29-20)12-28-15-8-6-14(21)7-9-15/h5-11H,3-4,12H2,1-2H3,(H,22,24,25)

InChI Key

MDUSQFPCANWJPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl)OCC

Origin of Product

United States

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